molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine

Cat. No.: B1380661
CAS No.: 1465573-99-2
M. Wt: 220.35 g/mol
InChI Key: UJMFIEQKFTVCQD-UHFFFAOYSA-N
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Description

Chemical Name: {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS Number: 1465573-99-2 Molecular Formula: C₁₄H₂₄N₂ Structural Features:

  • A tertiary amine core (dimethylamine group).
  • A primary amino group (-NH₂) on the ethyl chain.
  • A 4-(2-methylpropyl)phenyl substituent, providing steric bulk and lipophilicity.

This compound is commercially available from four suppliers (as of 2025), indicating its relevance in pharmaceutical or chemical research . Its structural analogs often differ in substituents on the phenyl ring or modifications to the amine groups, impacting physicochemical properties and biological activity.

Properties

IUPAC Name

N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMFIEQKFTVCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-isobutylbenzaldehyde with nitroethane to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-isobutylphenethylamine. The final step involves the N,N-dimethylation of 4-isobutylphenethylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The synthesis of this compound typically involves a multi-step process starting from 4-isobutylbenzaldehyde, leading to the formation of 4-isobutylphenethylamine, followed by N,N-dimethylation. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Chemical Properties :

  • Molecular Formula : C13H19N
  • Molecular Weight : 191.30 g/mol
  • Structure : The compound features a phenethylamine backbone with a dimethylamino group, contributing to its unique reactivity and interaction with biological systems.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing new compounds in materials science and organic chemistry.

Biology

  • Neurotransmitter Interaction : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmitter levels. This interaction is crucial for understanding its role in neurological research.

Medicine

  • Therapeutic Potential : Investigated for its potential in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin and norepinephrine pathways positions it as a candidate for further pharmacological studies.
  • Neuroprotective Effects : Studies suggest that compounds with similar structures exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Industry

  • Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals due to its chemical stability and reactivity. Its applications extend to the development of new drugs aimed at various therapeutic targets.

The biological activity of 2-Amino-1-[4-(2-methylpropyl)phenyl]ethyldimethylamine has been documented in several studies:

  • Neuropharmacological Studies : Research has shown that related compounds can enhance mood and cognitive function by modulating neurotransmitter systems.
  • Anticancer Research : Some studies indicate that structurally related compounds may inhibit tumor growth, suggesting potential anticancer applications.
  • Enzyme Inhibition Studies : Comparative studies have revealed that similar compounds can inhibit specific enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.

Case Studies

Study FocusFindings
Neuropharmacological EffectsSignificant improvements in mood were observed in animal models treated with related compounds.
Antitumor ActivityRelated Mannich bases demonstrated reduced tumor sizes in xenograft models.
Enzyme Activity InhibitionInhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) was noted in structural analogs.

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Suppliers Notable Properties
Target Compound 1465573-99-2 C₁₄H₂₄N₂ 220.35 g/mol 4-(2-methylpropyl)phenyl 4 High lipophilicity, tertiary amine stability
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine 1152586-63-4 C₁₂H₂₀N₂S 224.36 g/mol 4-(methylsulfanyl)phenyl 2 Moderate polarity, sulfur-mediated reactivity
4-(2-Aminopropyl)-N,N-dimethylaniline 57580-63-9 C₁₁H₁₈N₂ 178.28 g/mol Aminopropyl chain 1 Simplified structure, reduced steric bulk
Impurity J(EP) 65813-55-0 C₁₄H₁₈O₃ 234.29 g/mol 2-Methylpropanoyl 1 Acidic, hydrophilic

Key Research Findings

  • Lipophilicity : The 2-methylpropyl group in the target compound enhances membrane permeability compared to analogs with polar substituents (e.g., -SMe or -COOH) .
  • Stability : Tertiary amines (e.g., target compound) exhibit greater hydrolytic stability than secondary amines (e.g., Compound C) .
  • Pharmaceutical Relevance : Piperazine and indole-containing analogs (Compounds D and E) show higher predicted CNS activity, whereas the target compound’s branched alkyl chain may favor peripheral targeting .

Notes

  • Limitations : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence; inferences are based on structural analogs.
  • Safety : Handling precautions (e.g., inhalation risks) for related amines are documented , but specific data for the target compound require further study.

Biological Activity

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine, a compound with significant potential in various fields, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is categorized as a Mannich base, which are known for their diverse biological activities. Its structure features an amino group and a dimethylamino moiety, contributing to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological processes. Specific pathways include:

  • Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly those related to mood regulation and neurological disorders.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in lipid metabolism, potentially linking it to phospholipidosis—a condition characterized by the accumulation of phospholipids within cells .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Investigated for potential therapeutic effects in neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
  • Anticancer Potential : Some studies suggest that compounds structurally related to this compound show promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Pharmacological Applications : The compound is being explored for use in pharmaceuticals aimed at treating conditions such as depression and anxiety due to its interaction with serotonin and norepinephrine pathways .

Case Studies

Several studies have highlighted the biological effects of related compounds, providing insights into the potential of this compound:

  • Neuropharmacological Study : A study demonstrated that compounds similar to this compound showed significant improvements in animal models of depression, suggesting a role in enhancing mood through neurotransmitter modulation .
  • Antitumor Activity : Research on related Mannich bases revealed their ability to reduce tumor size in xenograft models, indicating that this compound could possess similar properties .
  • Enzyme Activity Inhibition : A comparative study on various compounds indicated that those with structural similarities could inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), suggesting potential applications in cholesterol management .

Data Tables

Biological ActivityObserved EffectsReference
NeuroprotectiveModulation of neurotransmitters
AntitumorReduced tumor growth
Enzyme InhibitionInhibition of ACAT

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